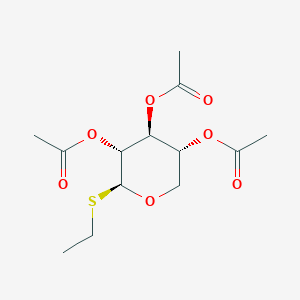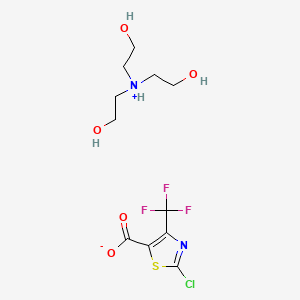![molecular formula C92H102Cl10N2P4Ru4+2 B12337528 Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) is a complex organometallic compound. It features a diruthenium core coordinated with chiral phosphine ligands, making it a valuable compound in asymmetric catalysis and other specialized chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) typically involves the reaction of ruthenium chloride with the chiral phosphine ligand in the presence of dimethylammonium chloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis likely follows similar principles as laboratory preparation, with scaled-up reaction vessels and more rigorous control of reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and ligand exchange reagents such as phosphines and amines. Reactions are typically carried out in organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce new organometallic complexes with different ligands .
Scientific Research Applications
Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) has several scientific research applications:
Asymmetric Catalysis: Due to its chiral nature, it is used as a catalyst in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) involves coordination to substrates through its ruthenium centers. This coordination facilitates various catalytic processes, including hydrogenation and hydroformylation. The chiral phosphine ligands play a crucial role in inducing asymmetry in the reactions, leading to the formation of enantiomerically enriched products .
Comparison with Similar Compounds
Similar Compounds
- Dimethylammonium dichlorotri(MU-chloro)bis[(S)-(-)-5,5’-bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole]diruthenate(II)
- Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxole]diruthenate(II)
Uniqueness
What sets Dimethylammonium dichlorotri(MU-chloro)bis[®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl]diruthenate(II) apart is its specific chiral ligand, which provides unique stereochemical properties. This makes it particularly effective in asymmetric catalysis compared to other similar compounds .
Properties
Molecular Formula |
C92H102Cl10N2P4Ru4+2 |
|---|---|
Molecular Weight |
2118.5 g/mol |
IUPAC Name |
[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride |
InChI |
InChI=1S/2C44H40P2.2C2H7N.10ClH.4Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-3-2;;;;;;;;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;2*3H,1-2H3;10*1H;;;;/q;;;;;;;;;;;;;;;;2*+2/p-2 |
InChI Key |
ZTSXEOALIPXMPW-UHFFFAOYSA-L |
Canonical SMILES |
CNC.CNC.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl.[Cl-].[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[ClH+][Ru-]([ClH+])[ClH+].[Ru].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)
![6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12337447.png)
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)](/img/structure/B12337450.png)

![Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester](/img/structure/B12337463.png)


![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)


![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)


